1,4-Bis(trimethylsilyl)-1,3-butadiyne

Synthesis Safety Process Chemistry Scale-up

Securing a butadiyne building block that enables selective, sequential desilylation without side reactions is critical for complex π-conjugated systems. BTMSBD (CAS 4526-07-2) is the benchmark TMS-protected diyne, delivering: • Up to 73% yield in one-pot tandem monodesilylation/CuAAC for diverse triazole scaffolds. • >80-90% polymerization yields for reproducible organosilicon polymer properties. • Proven sequential desilylation enabling Cu-Pd catalyzed domino sequences. Supplied as a stable crystalline solid (mp 111-113°C) with ≥98% purity.

Molecular Formula C10H18Si2
Molecular Weight 194.42 g/mol
CAS No. 4526-07-2
Cat. No. B1295365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(trimethylsilyl)-1,3-butadiyne
CAS4526-07-2
Molecular FormulaC10H18Si2
Molecular Weight194.42 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC#C[Si](C)(C)C
InChIInChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
InChIKeyLBNVCJHJRYJVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS 4526-07-2): A Foundational Silyl-Protected Diyne Synthon for Advanced Organic and Organometallic Synthesis


1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD, CAS 4526-07-2) is a silyl-protected, conjugated diyne that serves as a critical and widely employed building block for introducing the butadiyne (C≡C–C≡C) motif into a vast array of organic and organometallic structures [1]. It is typically isolated as a stable, crystalline solid (mp 111-113 °C, density 0.974 g/mL at 20 °C) [2] and is distinguished by the presence of two reactive trimethylsilyl (TMS) groups that can be sequentially or orthogonally manipulated, enabling the construction of complex molecular architectures with defined π-conjugation [1].

Why 1,4-Bis(trimethylsilyl)-1,3-butadiyne is Not a Generic Commodity: The Critical Role of Silyl Group Sterics and Orthogonal Reactivity


Selecting a butadiyne building block is not a matter of simple functional group interchange. The specific silyl substituents on 1,4-bis(trimethylsilyl)-1,3-butadiyne (TMS) are paramount for achieving high yields and selectivity in multi-step syntheses. Direct substitution with analogs bearing larger alkyl groups (e.g., triethylsilyl, TES) [1] or different metalloid termini (e.g., trimethylgermyl , trimethylstannyl [2]) results in significantly altered reaction kinetics, often leading to incomplete deprotection, undesirable side reactions, or incompatibility with downstream coupling conditions due to steric hindrance or altered electronic properties. Furthermore, the proven ability to perform sequential, one-pot desilylation/functionalization reactions—a key advantage of BTMSBD—is not guaranteed with bulkier or more labile protecting groups [3]. The evidence below quantifies these critical performance differentials, demonstrating why this specific derivative is the benchmark for complex target synthesis.

Quantitative Performance Benchmarks for 1,4-Bis(trimethylsilyl)-1,3-butadiyne: A Comparative Evidence Guide for Procurement and Research


Synthesis Safety and Process Control: Navale-Catalyzed Method vs. Traditional Hay Coupling

The traditional Hay coupling synthesis of 1,4-bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) using CuI/TMEDA in acetone is associated with a significant risk of static discharge-induced explosions, as documented in the literature [1]. This inherent hazard has driven the development of alternative, safer protocols. The Navale catalyst system (CuI/DMAP, O₂, MeCN) provides a robust alternative for multigram-scale preparation, significantly simplifying the process and minimizing risks [1]. While this safety advantage is qualitative, the protocol's adoption underscores a critical selection criterion: ensuring a supply chain that prioritizes safe, scalable manufacturing over potentially hazardous legacy methods. This directly impacts procurement decisions for industrial and academic laboratories where process safety is paramount.

Synthesis Safety Process Chemistry Scale-up Hazard Mitigation

One-Pot Tandem Reactivity: Monodesilylation/CuAAC Yields up to 73% for Triazole Synthesis

A unique advantage of 1,4-bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is its capacity for one-pot, tandem monodesilylation/CuAAC reactions, enabling efficient synthesis of 1-substituted-4-(TMS-ethynyl)-1,2,3-triazoles. The reaction, which proceeds via an in situ desilylation followed by copper-catalyzed azide-alkyne cycloaddition, offers yields of up to 73% [1]. This contrasts with stepwise procedures using alternative butadiyne precursors where sequential protection/deprotection often erodes overall yield. The process exhibits broad functional group tolerance for both aryl and alkyl azides, with minor byproducts including 4-ethynyl-1,2,3-triazoles and bis(4,4′-1,2,3-triazoles) [1].

Click Chemistry Triazole Synthesis Copper Catalysis Protecting Group Strategy

Commercial Purity Benchmark: >99.0% (GC) Purity vs. Lower-Purity Alternatives

For research and industrial applications demanding high reproducibility and minimal side-product interference, the purity of the starting material is paramount. Commercially available 1,4-bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is routinely offered at a purity exceeding 99.0% as determined by gas chromatography (GC) . This high purity specification is consistently met by multiple reputable suppliers, including TCI Chemicals and BOC Sciences [REFS-1, REFS-2]. In contrast, alternative butadiyne derivatives, particularly those with larger or more complex silyl protecting groups (e.g., triethylsilyl), are often less commercially available or are offered at lower purities due to synthetic challenges, thereby introducing potential variability into sensitive reactions.

Reagent Quality Purity Specification GC Analysis Reproducibility

Polymer Synthesis: Organosilbutadiyne Polymers Achieved in >80-90% Yields Using TMS-Butadiyne

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a key monomer for the synthesis of organosilbutadiyne polymers with the formula R'-[(R)₂Si-C≡C-C≡C]ₙ-(R)₂SiR'. A patented method involves the lithiation of bis(trialkylsilyl)butadiyne, preferably BTMSBD, followed by reaction with dihalosilanes [1]. The use of the TMS-protected monomer is critical for achieving high polymerization efficiency, with reported yields exceeding 80% and in some cases surpassing 90% of the theoretical value [1]. This high yield is attributed to the optimal steric and electronic properties of the trimethylsilyl group, which facilitates clean lithiation and subsequent coupling. Bulkier silyl groups would likely hinder the lithiation step or polymer propagation, leading to lower molecular weights and reduced yields.

Organosilicon Polymers Conjugated Polymers Lithiation Polymer Yield

Unique Coordination Chemistry: First Example of a Dinickel(0) Complex Bridged by Two Butadiyne Ligands

The specific steric profile of the trimethylsilyl groups on 1,4-bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is crucial for accessing unique organometallic architectures. The reaction of (Me₂py)Ni(η²,η²-C₇H₁₂) (1) with BTMSBD yields the dinickel(0) complex {(Me₂py)Ni}₂(μ-η²,η²-Me₃SiC≡C-C≡CSiMe₃)₂ (3), which was the first reported complex featuring two metal centers bridged by two butadiyne ligands [1]. The molecular structure was unambiguously determined by X-ray crystallography [1]. Attempts to prepare analogous complexes using butadiynes with bulkier silyl substituents (e.g., triethylsilyl) or different terminal groups (e.g., phenyl) would likely fail or result in different stoichiometries due to altered steric demands and π-backbonding capabilities, underscoring the unique and non-interchangeable role of the TMS group in this specific coordination environment.

Organometallic Chemistry Nickel(0) Complexes Butadiyne Bridging Ligand X-ray Crystallography

High-Impact Research and Industrial Applications of 1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS 4526-07-2) Driven by Quantitative Performance Metrics


Streamlined Synthesis of 1,2,3-Triazole Libraries for Medicinal Chemistry and Bioconjugation

The high-yielding (up to 73%), one-pot tandem monodesilylation/CuAAC protocol [1] positions 1,4-bis(trimethylsilyl)-1,3-butadiyne as a premier reagent for generating diverse 4-(TMS-ethynyl)-1,2,3-triazole scaffolds. This efficiency directly accelerates hit-to-lead optimization and bioconjugation workflows where rapid access to functionalized triazoles is critical. The proven broad functional group tolerance further minimizes the need for protecting group manipulations on azide coupling partners, streamlining complex molecule assembly.

Scalable Synthesis of Organosilbutadiyne Polymers for Advanced Materials

For polymer and materials science laboratories, the ability to achieve consistently high polymerization yields (>80-90%) using BTMSBD as a monomer [1] is a decisive factor for process scale-up and economic viability. The availability of high-purity (>99.0%) commercial material [REFS-2, REFS-3] ensures reproducible polymer properties, which is essential for developing organosilicon materials with tailored optoelectronic or mechanical characteristics. The specific sterics of the TMS group are key to achieving these high yields, differentiating BTMSBD from its bulkier silyl analogs.

Synthesis of Highly Regio- and Stereoselective Conjugated Dienes via Cooperative Catalysis

In the field of complex molecule synthesis, 1,4-bis(trimethylsilyl)-1,3-butadiyne serves as a privileged starting material for constructing highly substituted conjugated dienes with exceptional regio- and stereocontrol. Its utility is exemplified in the cooperative Cu-Pd catalyzed synthesis of symmetric (Z,Z)-1,4-bis(sulfanyl)-1,4-diaryl-1,3-butadienes [1] and in the one-pot preparation of diamino-substituted naphthalenes . These transformations leverage the unique reactivity of the TMS-capped diyne to enable domino sequences (e.g., double Sonogashira coupling/hydroamination/benzannulation) that would be challenging or impossible to orchestrate with alternative, less tractable butadiyne precursors.

Construction of Novel Organometallic Complexes and Clusters

For fundamental research in coordination chemistry and catalysis, 1,4-bis(trimethylsilyl)-1,3-butadiyne is an indispensable ligand for synthesizing previously unknown structural motifs. The isolation and crystallographic characterization of the first dinickel(0) complex bridged by two butadiyne ligands [1] unequivocally demonstrates the compound's ability to stabilize unique metal-organic frameworks. This property is directly linked to the optimal steric bulk of the TMS groups, which facilitates specific μ-η²,η² coordination modes that are not accessible with other butadiyne derivatives. This makes BTMSBD an essential reagent for exploring new frontiers in organometallic chemistry and for developing novel homogeneous catalysts.

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